

Research-Grade L-Prolylglycine and its Nootropic Derivative: Application Notes and Protocols

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Compound of Interest

Compound Name: *L-Prolylglycine*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research-grade dipeptide **L-Prolylglycine** and its more extensively studied derivative, N-phenylacetyl-**L-prolylglycine** ethyl ester, commonly known as Noopept. While **L-Prolylglycine** forms the core structure, the vast majority of scientific literature and commercial availability for research purposes focuses on Noopept, a compound with significant nootropic and neuroprotective properties. Therefore, these application notes will primarily detail the use of Noopept.

Purchasing Research-Grade Compounds

For researchers seeking to procure **L-Prolylglycine** or its derivatives for laboratory use, it is imperative to source from reputable chemical suppliers that provide high-purity compounds suitable for research.

N-phenylacetyl-**L-prolylglycine** ethyl ester (Noopept) is available from several well-established suppliers of research chemicals and analytical standards. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity.

Table 1: Notable Suppliers of Research-Grade N-phenylacetyl-**L-prolylglycine** ethyl ester (Noopept)

| Supplier | Purity | Available Quantities | Notes |
|------------------|---------------|-------------------------|--|
| Cayman Chemical | ≥98% | 1 mg, 5 mg, 10 mg, Bulk | Provides analytical standards. |
| Sigma-Aldrich | ≥98% (HPLC) | Varies | Offers detailed physicochemical properties. |
| Nootropics Depot | Minimum 99.5% | 10 grams | Certificate of Analysis and MSDS available upon request. [1] |
| Albochemicals | 99.5% min | 25 grams, 100 grams | Reagent grade for research and development. [2] |

Note: The availability and product specifications are subject to change. Researchers should always verify the information directly with the supplier.

The parent compound, **L-Prolylglycine**, is a dipeptide that can be found in some biochemical catalogs, though it is less commonly offered as a standalone research compound compared to Noopept. It is known as an incomplete breakdown product of protein catabolism.

Application Notes: N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)

Noopept is a synthetic dipeptide with a wide range of reported biological activities, making it a compound of interest for neuropharmacology and drug development.

Biological Activities

- **Neuroprotection:** Noopept has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It has been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity, oxidative stress, and excitotoxicity[\[3\]](#). Studies on PC12 cells have shown that pretreatment with Noopept improves cell viability, reduces apoptosis, and attenuates the neurotoxic effects of Aβ[\[3\]](#).

- **Cognitive Enhancement:** Noopept is widely recognized for its nootropic effects. It has been shown to improve memory consolidation and retrieval[4]. Animal studies have demonstrated its ability to restore memory in models of cognitive decline induced by various insults[5].
- **Anxiolytic Effects:** In addition to its cognitive-enhancing properties, Noopept has been reported to exhibit anxiolytic (anti-anxiety) effects[4].
- **Modulation of Neurotrophic Factors:** A key mechanism of action for Noopept is its ability to increase the expression of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus[6][7]. This action is thought to contribute to its long-term memory-enhancing and neurorestorative effects.
- **Anti-inflammatory and Antioxidant Effects:** Research suggests that Noopept possesses anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile[7].

Mechanism of Action

The precise mechanism of action of Noopept is multifaceted and not fully elucidated. However, several key pathways have been identified:

- **HIF-1 Signaling Pathway:** Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway[4][8]. HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and is involved in neuroprotection and angiogenesis. Noopept is thought to stabilize the HIF-1 α subunit by inhibiting prolyl hydroxylase, leading to the transcription of target genes involved in cell survival and adaptation[4].
- **Neurotrophin Synthesis:** As mentioned, Noopept upregulates the synthesis of NGF and BDNF, crucial proteins for neuronal survival, growth, and synaptic plasticity[6][7].
- **Mitochondrial Protection:** Noopept helps to preserve mitochondrial function, reducing the production of reactive oxygen species (ROS) and inhibiting the mitochondrial apoptotic pathway[7].
- **Modulation of Acetylcholine Signaling:** Some studies suggest that Noopept may sensitize acetylcholine receptors, which could contribute to its cognitive-enhancing effects[9].

Quantitative Data

The following tables summarize quantitative data from various studies on Noopept.

Table 2: In Vitro Efficacy of Noopept

| Cell Line | Model of Toxicity | Noopept Concentration | Observed Effect | Reference |
|---------------|-------------------|-----------------------|--|-----------|
| PC12 cells | A β (25-35) | 10 μ M | Improved cell viability, reduced apoptosis, decreased tau hyperphosphorylation | [3] |
| HEK293 cells | - | 10 μ M | Increased DNA-binding activity of HIF-1 | [10] |
| SH-SY5Y cells | - | - | Increased DNA-binding activity of HIF-1 | [4] |

Table 3: In Vivo Efficacy of Noopept in Animal Models

| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
|--------------|------------------------|----------------------|----------|---|-----------|
| Rats | 0.5 mg/kg | i.p. | 28 days | Increased mRNA expression of BDNF in the hippocampus and hypothalamus | [11] |
| Rats | 0.5 mg/kg and 10 mg/kg | Oral | - | Memory retention in a model of amnesia | [9] |
| Rats | 0.05-0.10 mg/kg | Injections | - | Abolished learned helplessness | [9] |

Experimental Protocols

The following are example protocols for in vitro experiments using Noopept. Researchers should adapt these protocols based on their specific experimental needs and cell lines.

Protocol: Neuroprotection against A β -induced Toxicity in PC12 Cells

This protocol is based on methodologies described in the literature for assessing the neuroprotective effects of Noopept[3].

Materials:

- PC12 cell line
- DMEM (Dulbecco's Modified Eagle Medium)

- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin solution
- Nerve Growth Factor (NGF)
- N-phenylacetyl-**L-prolylglycine** ethyl ester (Noopept)
- Amyloid-beta (25-35) peptide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- Phosphate-Buffered Saline (PBS)

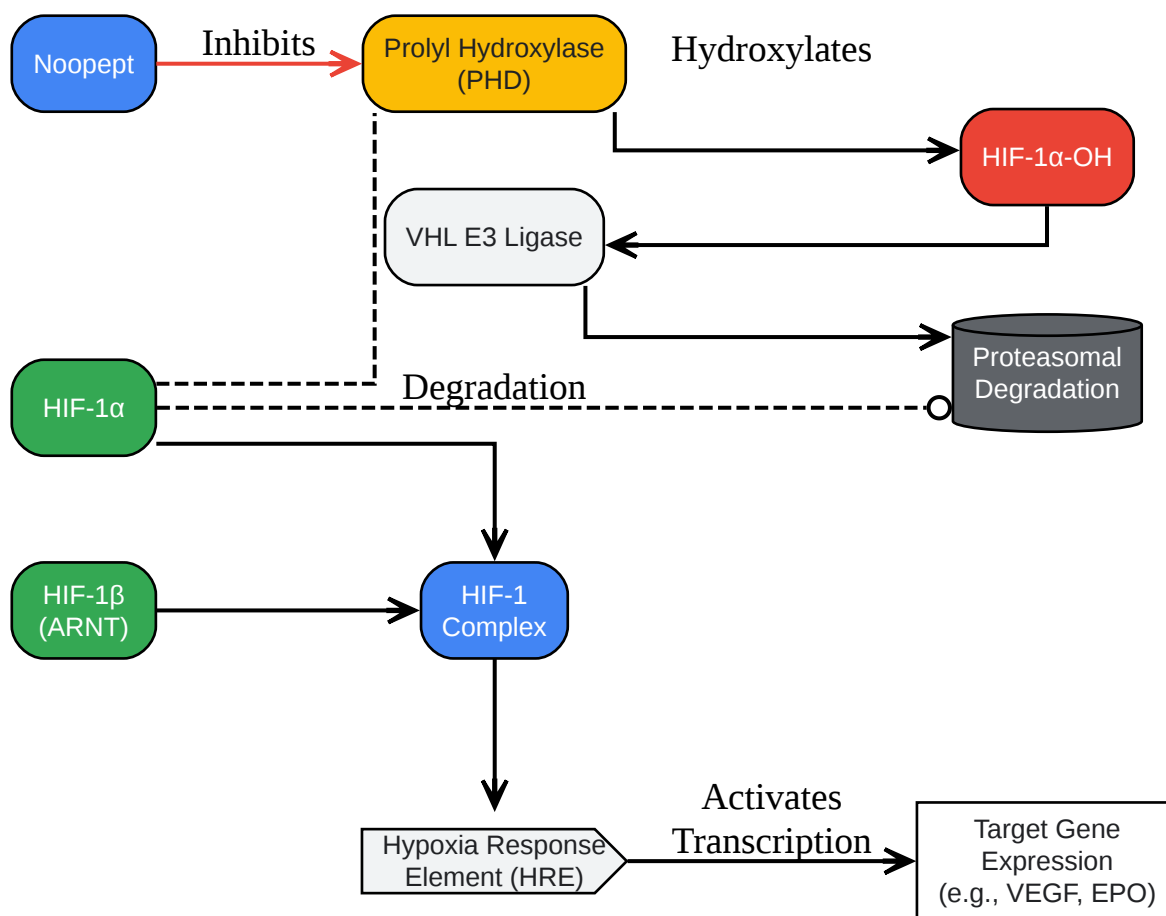
Procedure:

- Cell Culture and Differentiation:
 - Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - To induce differentiation, seed cells onto collagen-coated plates and treat with 50-100 ng/mL NGF for 48-72 hours. Differentiated PC12 cells will extend neurites.
- Noopept Pre-treatment:
 - Prepare a stock solution of Noopept in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute to the final desired concentration (e.g., 10 µM) in cell culture medium.
 - Replace the medium of the differentiated PC12 cells with the Noopept-containing medium.
 - Incubate the cells for 24-72 hours.
- Induction of Aβ Toxicity:

- Prepare a stock solution of A β (25-35) peptide in sterile water or an appropriate buffer. It is often recommended to "age" the peptide solution to form aggregates, which are more toxic.
- Add the A β peptide to the cell culture medium to a final concentration of 5-25 μ M.
- Incubate the cells for 24 hours.
- Assessment of Cell Viability (MTT Assay):
 - After the incubation period, remove the medium.
 - Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
 - Remove the MTT solution and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizations

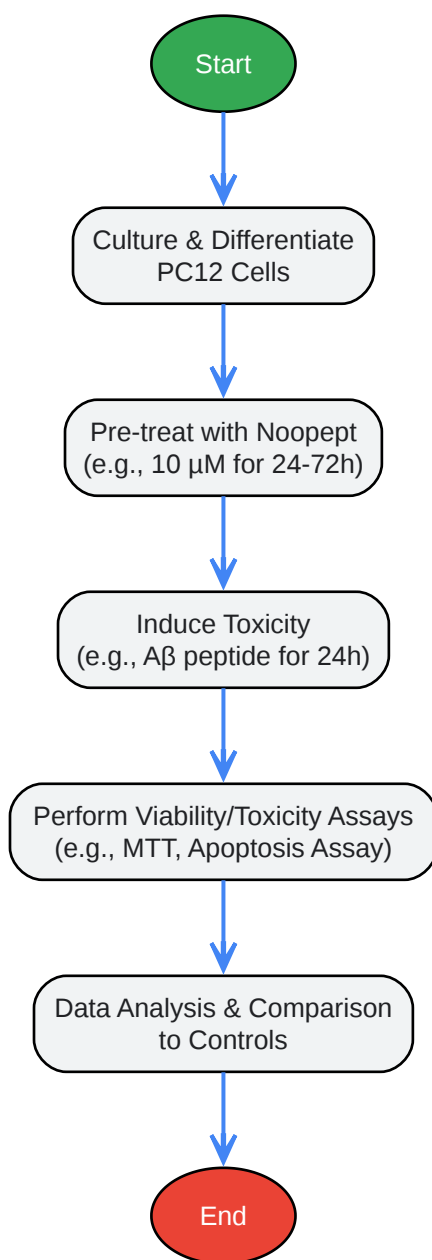
Signaling Pathway: Noopept and HIF-1 Activation



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Caption: Proposed mechanism of Noopept-induced HIF-1 activation.

Experimental Workflow: In Vitro Neuroprotection Assay



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Caption: General workflow for an in vitro neuroprotection experiment.

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